Thioridazine 5-Sulfoxide

Chiral analysis Drug metabolism Pharmacokinetics

Procure authenticated Thioridazine 5-Sulfoxide (CAS 7776-05-8), the ring sulfoxide metabolite designated as EP Impurity C. This reference standard is chemically and pharmacologically distinct—exhibiting a unique enantiomeric ratio in biological matrices and quantitatively greater arrhythmogenic potential than the parent drug. Unlike side-chain sulfoxide mesoridazine, this compound shows weak dopaminergic/alpha-adrenergic activity. Essential for chiral HPLC/LC-MS method development, ANDA impurity profiling, and hERG cardiac safety assays per ICH guidelines. Ensure batch-to-batch consistency and regulatory compliance with fully characterized material.

Molecular Formula C21H26N2OS2
Molecular Weight 386.6 g/mol
CAS No. 7776-05-8
Cat. No. B028239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioridazine 5-Sulfoxide
CAS7776-05-8
Synonymsthioridazine-5-oxide
thioridazine-5-sulfoxide
thioridazine-5-sulfoxide mononitrate, (R*,R*)-(+-)-isomer
thioridazine-5-sulfoxide mononitrate, (R*,S*)-(+-)-isomer
thioridazine-5-sulfoxide, (R*,R*)-(+-)-isomer
thioridazine-5-sulfoxide, (R*,S*)-(+-)-isome
Molecular FormulaC21H26N2OS2
Molecular Weight386.6 g/mol
Structural Identifiers
SMILESCN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)SC
InChIInChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26(24)21-11-10-17(25-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
InChIKeyXLDFFVBQCMLXIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thioridazine 5-Sulfoxide (CAS 7776-05-8): Analytical Reference Standard for Thioridazine Metabolite Research and Quality Control


Thioridazine 5-Sulfoxide (CAS 7776-05-8), chemically designated as 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine 5-oxide, is the ring sulfoxide metabolite of the phenothiazine antipsychotic thioridazine . This compound is recognized as Thioridazine EP Impurity C and is utilized primarily as a reference standard in analytical method development, validation, and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of thioridazine [1]. It is a known human metabolite with demonstrated cardiotoxic properties, which is a critical consideration for its handling and use [2].

Why Thioridazine 5-Sulfoxide Cannot Be Substituted by Generic Phenothiazine Metabolites in Research and QC


Thioridazine 5-Sulfoxide exhibits distinct analytical, pharmacological, and toxicological profiles that preclude simple substitution by other thioridazine metabolites or general phenothiazine sulfoxides. Key differentiators include its unique enantiomeric ratio in biological matrices, its qualitatively and quantitatively distinct arrhythmogenic potential compared to the parent drug and other metabolites, and its specific role as a pharmacopeial impurity standard [1]. Unlike the side-chain sulfoxide metabolite (mesoridazine), the ring sulfoxide (Thioridazine 5-Sulfoxide) demonstrates weak activity at dopaminergic, alpha-adrenergic, and muscarinic receptors [2]. Furthermore, the compound's cardiotoxicity, manifested as arrhythmias at specific concentrations, is a defining characteristic not shared by all in-class metabolites [3]. These specific properties necessitate the use of authenticated Thioridazine 5-Sulfoxide reference material for accurate analytical quantification and reliable research outcomes.

Quantitative Evidence for Thioridazine 5-Sulfoxide: Analytical Selectivity, Pharmacological Differentiation, and Cardiotoxic Potency


Enantioselective Metabolism: Distinct (R)/(S) Ratio in Human Plasma for Thioridazine 5-Sulfoxide vs. Parent Drug and Other Metabolites

Thioridazine 5-Sulfoxide exhibits a highly enantioselective metabolic profile in humans, with a measured (R)/(S) ratio for the fast-eluting (FE) diastereomer of 0.049 and for the slow-eluting (SE) diastereomer of 67.2, demonstrating that the compound exists in vastly different stereoisomeric proportions compared to the parent drug (mean (R)/(S) ratio 3.48) and the side-chain sulfoxide metabolite (mean (R)/(S) ratio 0.45 to 2.27) [1]. This is further corroborated by a study in a single patient showing an (R)/(S) ratio of 0.09 for the FE diastereomer and 28.0 for the SE diastereomer [2].

Chiral analysis Drug metabolism Pharmacokinetics

Dopaminergic Receptor Activity: Thioridazine 5-Sulfoxide Is Significantly Less Potent than Mesoridazine and Sulforidazine

In radioligand binding assays, metabolites resulting from oxidation of the ring sulfur (like Thioridazine 5-Sulfoxide) were very weak at dopaminergic, alpha-adrenergic, and muscarinic cholinergic receptors. In contrast, the side-chain sulfoxide (mesoridazine) and the side-chain sulfone (sulforidazine) were more potent than the parent drug thioridazine at both dopaminergic and alpha-adrenergic receptors [1]. The study by Kilts et al. (1984) also found that while THD-2-sulfone and THD-2-sulfoxide were potent dopamine receptor blockers, 'other major THD metabolites were relatively inactive' [2].

Receptor binding Pharmacodynamics Antipsychotic activity

Cardiotoxicity Profile: Thioridazine 5-Sulfoxide Is Qualitatively and Quantitatively More Arrhythmogenic than Thioridazine

In the isolated perfused rat heart model, racemic Thioridazine 5-Sulfoxide was arrhythmogenic at concentrations of 15 and 30 µM, inducing atrial premature contractions and paroxysmal atrial tachycardia that progressed to second-degree AV block [1]. In contrast, the parent drug Thioridazine at 15 µM produced no arrhythmias; at 30 µM, it caused ventricular premature contractions and irregular rhythms, but these progressed to asystole [1]. The study concluded that 'Racemic thioridazine 5-sulfoxide appears to be qualitatively and quantitatively more arrhythmogenic than thioridazine' [1].

Cardiotoxicity Arrhythmia Safety pharmacology

Plasma Concentration Range in Human Samples: Thioridazine 5-Sulfoxide Levels Are Distinct from Mesoridazine and Sulforidazine

In a post-mortem blood analysis of five cases, Thioridazine 5-Sulfoxide concentrations were determined for two stereoisomeric pairs. The DL,LD pair ranged from 0.02 to 0.56 mg/L, and the DD,LL pair ranged from 0.03 to 0.83 mg/L [1]. In contrast, mesoridazine (thioridazine 2-sulfoxide) concentrations in the same samples ranged from 0.52 to 26.8 mg/L, and sulforidazine (thioridazine 2-sulfone) from 0.00 to 0.87 mg/L [1]. The parent drug thioridazine ranged from 0.78 to 8.85 mg/L [1].

Forensic toxicology Therapeutic drug monitoring Bioanalysis

Optimal Use Cases for Thioridazine 5-Sulfoxide (CAS 7776-05-8) Based on Verified Analytical and Toxicological Evidence


Analytical Method Development and Validation for Thioridazine Impurity Profiling

As Thioridazine EP Impurity C, this compound is an essential reference standard for developing and validating HPLC, LC-MS, or GC methods to detect and quantify the ring sulfoxide metabolite in thioridazine active pharmaceutical ingredient (API) and finished drug products [1]. Its distinct chromatographic behavior, particularly the need for chiral separation of diastereomeric pairs, makes it a critical tool for demonstrating method specificity and accuracy in accordance with ICH guidelines for ANDA submissions [1].

Cardiac Safety Pharmacology and Toxicology Studies

Given its established, quantitatively greater arrhythmogenic potential compared to the parent drug and other metabolites (as demonstrated in the isolated perfused rat heart model), Thioridazine 5-Sulfoxide is a crucial positive control or test article for in vitro and in vivo cardiac safety assessments [2]. It can be used in hERG channel assays, cardiomyocyte toxicity screens, and whole animal models to investigate mechanisms of drug-induced QT prolongation and ventricular arrhythmias, particularly in the context of phenothiazine-related cardiotoxicity [2].

Forensic Toxicology and Clinical Pharmacokinetic Research

The unique enantiomeric (R)/(S) ratio of Thioridazine 5-Sulfoxide in human plasma, which differs dramatically from that of the parent drug and other metabolites, makes it a valuable biomarker for assessing patient compliance, metabolic phenotype (e.g., CYP2D6 activity), and potential drug-drug interactions involving thioridazine [3]. An authenticated reference standard is indispensable for achieving the necessary analytical sensitivity (e.g., LOQ of 5 ng/mL for metabolites) and chiral resolution required for such studies [3].

Quality Control (QC) Release Testing for Thioridazine API

As a specified impurity in the European Pharmacopoeia (EP) monograph for thioridazine, Thioridazine 5-Sulfoxide reference material is required for the routine QC release testing of thioridazine API batches. Its use ensures that the level of this specific cardiotoxic impurity is controlled below the acceptable limit, thereby mitigating safety risks associated with the final drug product [4].

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